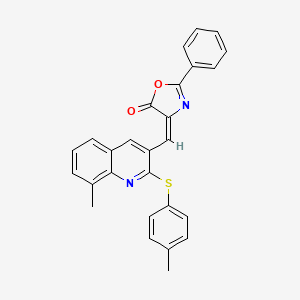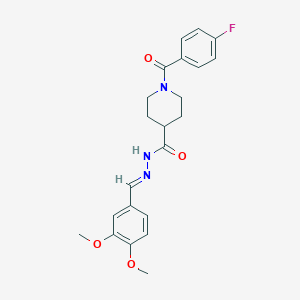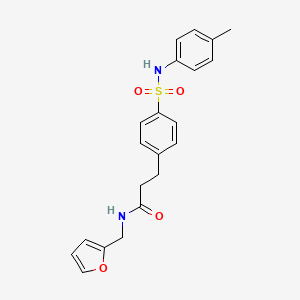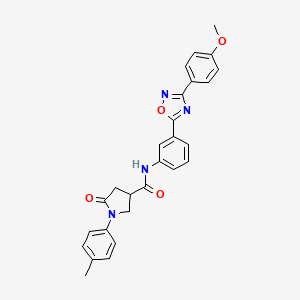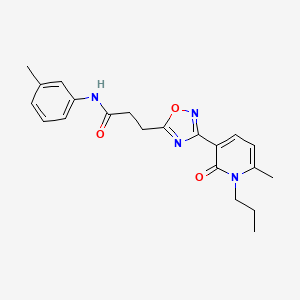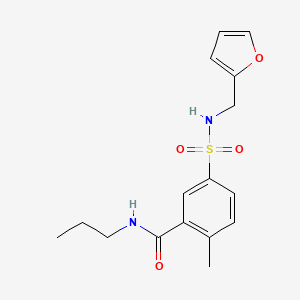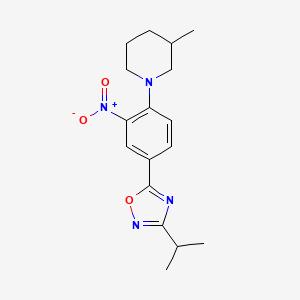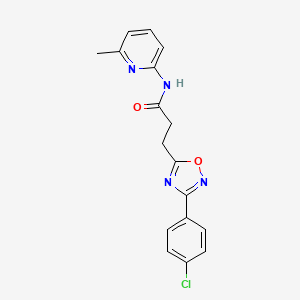![molecular formula C18H20N2O6S B7713105 N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as BDDA, is a chemical compound with potential therapeutic applications. It is a sulfonamide-based molecule which has shown promising results in scientific research for various applications. In
作用機序
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound induces apoptosis in cancer cells, leading to their death. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme which is involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta peptide, a hallmark of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activity of CAIX. In inflammatory cells, this compound reduces inflammation by inhibiting the activity of COX-2. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta peptide, a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide is its potent activity against cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for the study of N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, which may lead to the development of more potent and specific inhibitors of CAIX and COX-2. Finally, more studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成法
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-ethoxyphenylacetic acid with thionyl chloride, followed by the reaction with potassium hydroxide to form the corresponding acid chloride. This acid chloride is then reacted with N-(benzo[d][1,3]dioxol-5-ylmethyl)amine to form the desired product, this compound.
科学的研究の応用
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its neuroprotective effects, showing potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(9-15(16)20-12(2)21)27(22,23)19-10-13-4-6-17-18(8-13)26-11-25-17/h4-9,19H,3,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIKBZFYCWPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



